

3-Bromo-2,6-difluorobenzoic acid molecular structure and weight

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Compound of Interest

Compound Name: 3-Bromo-2,6-difluorobenzoic acid

Cat. No.: B110653

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3-Bromo-2,6-difluorobenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-difluorobenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring bromine and fluorine substituents on the benzoic acid core, makes it a valuable building block in organic synthesis. The presence and positioning of these halogens influence the molecule's reactivity, providing multiple sites for synthetic modification. This technical guide provides a concise overview of its molecular structure, key properties, and a detailed experimental protocol for its synthesis.

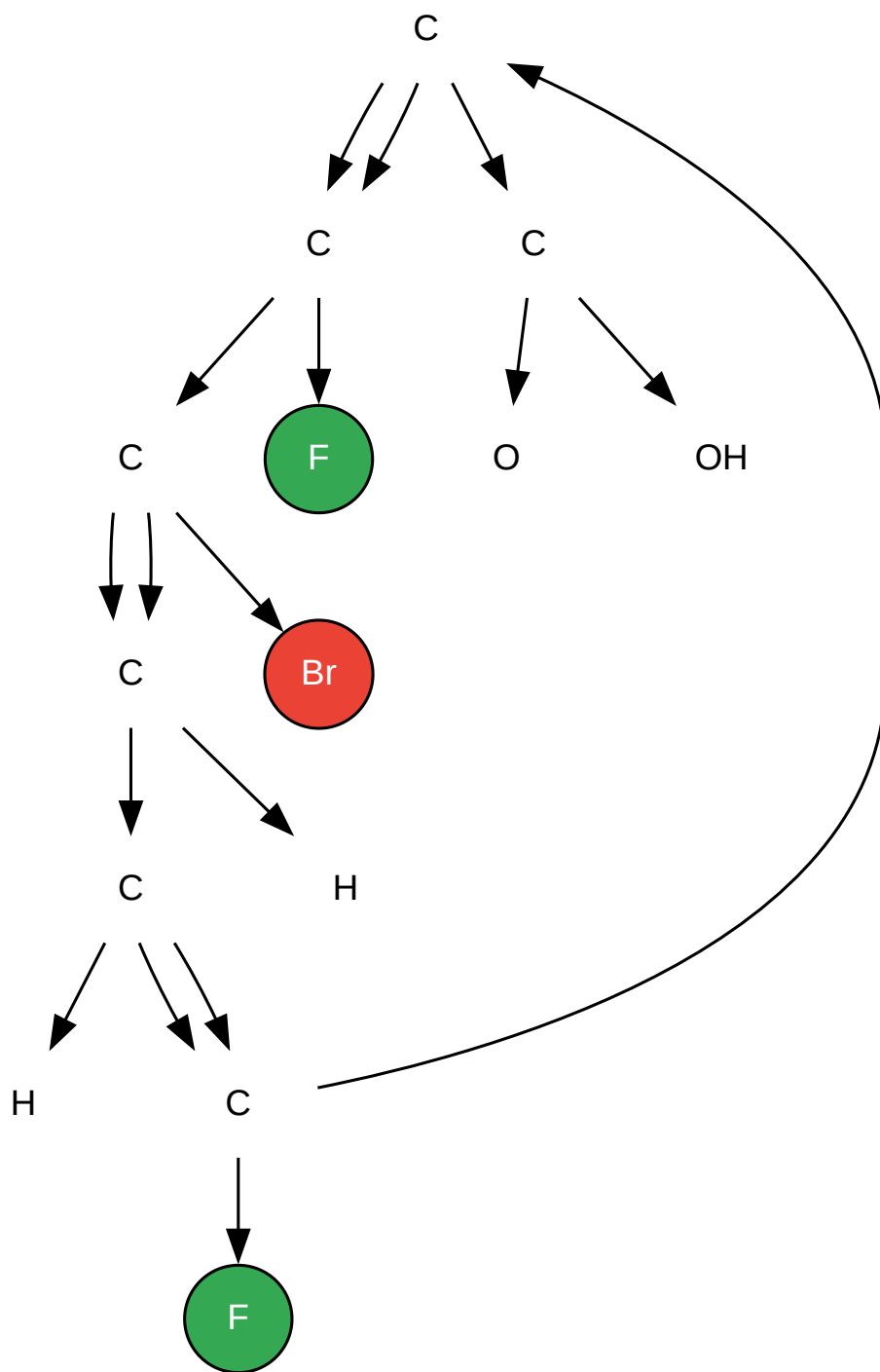
Molecular Structure and Properties

The fundamental characteristics of **3-Bromo-2,6-difluorobenzoic acid** are summarized below. The molecular structure features a benzene ring substituted with a carboxyl group at position 1, fluorine atoms at positions 2 and 6, and a bromine atom at position 3.

Quantitative Data Summary

Property	Value	Reference
CAS Number	28314-81-0	[1] [2]
Molecular Formula	C ₇ H ₃ BrF ₂ O ₂	Inferred from Name
Molecular Weight	237.00 g/mol	Calculated

Molecular Structure Diagram



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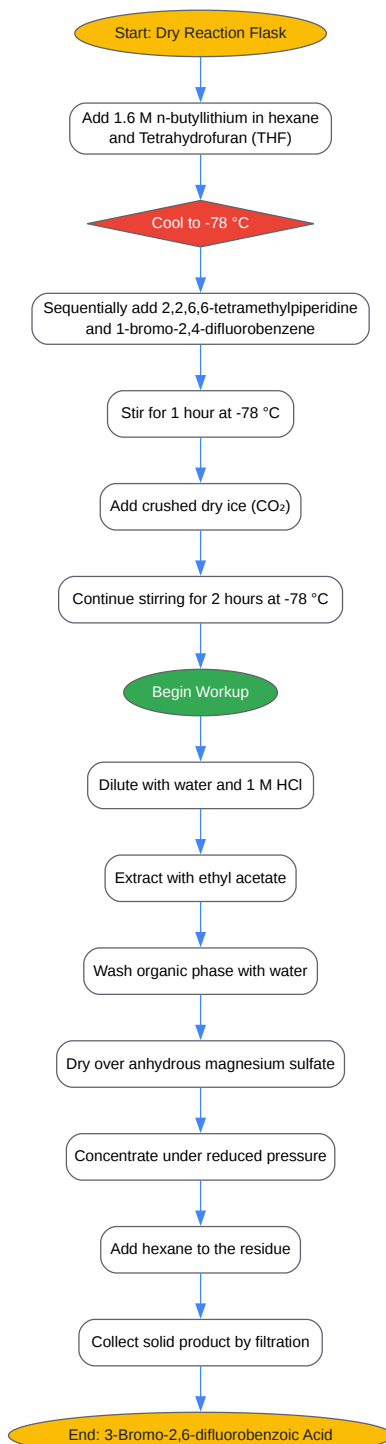
Caption: 2D structure of **3-Bromo-2,6-difluorobenzoic acid**.

Experimental Protocols

A documented method for the synthesis of **3-Bromo-2,6-difluorobenzoic acid** has been reported.^[1] The process involves the lithiation of 1-bromo-2,4-difluorobenzene followed by carboxylation using dry ice.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **3-Bromo-2,6-difluorobenzoic acid**.



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Caption: Workflow for the synthesis of **3-Bromo-2,6-difluorobenzoic acid**.

Detailed Synthesis Protocol

This protocol is adapted from a published synthesis.^[1]

- **Reaction Setup:** To a dry reaction flask, add a 1.6 M hexane solution of n-butyllithium (9.4 mL, 15.0 mmol) and tetrahydrofuran (20 mL).
- **Cooling:** Cool the solution to -78 °C.
- **Reagent Addition:** Sequentially add 2,2,6,6-tetramethylpiperidine (2.50 mL, 15.0 mmol) and 1-bromo-2,4-difluorobenzene (2.90 g, 15.0 mmol) to the cooled solution.
- **Initial Reaction:** Stir the reaction mixture for 1 hour at -78 °C.
- **Carboxylation:** Add crushed dry ice (5 g) to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.
- **Quenching and Extraction:** Dilute the reaction mixture with water (10 mL) and 1 M hydrochloric acid (30 mL). Extract the aqueous phase with ethyl acetate.
- **Washing and Drying:** Wash the combined organic phases with water and dry over anhydrous magnesium sulfate.
- **Isolation:** Remove the solvent by concentration under reduced pressure. Add hexane to the resulting residue to precipitate the product.
- **Purification:** Collect the solid product by filtration to yield **3-bromo-2,6-difluorobenzoic acid** (2.30 g, 64.6% yield).^[1]

Spectroscopic Data

The product of the above synthesis was characterized by ¹H-NMR spectroscopy.^[1]

- ¹H-NMR (CDCl₃): δ 6.91-6.97 (1H, m), 7.66-7.73 (1H, m).^[1]

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References

- 1. 3-bromo-2,6-difluorobenzoic acid | 28314-81-0 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
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